molecular formula C30H42O6 B1233816 12-Deoxyphorbol-13-(3E,5E-decadienoate)

12-Deoxyphorbol-13-(3E,5E-decadienoate)

Cat. No. B1233816
M. Wt: 498.6 g/mol
InChI Key: AZEXNJIEBDRVJS-OSHOESKRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

12-deoxyphorbol-13-(3E,5E-decadienoate) is a phorbol ester that consists of 12-deoxyphorbol esterified at position 13 by deca-3,5-dienoic acid (the 3E,5E stereoisomer). It is obtained from the leaves and stems of Excoecaria agallocha and exhibits anti-HIV activity. It has a role as a metabolite and an anti-HIV agent. It is a phorbol ester, a primary alcohol, a tertiary alcohol and a tertiary alpha-hydroxy ketone.

Scientific Research Applications

Anti-HIV Activity

  • Erickson et al. (1995) discovered that 12-deoxyphorbol 13-(3E,5E-decadienoate) isolated from Excoecaria agallocha leaves and stems exhibits anti-HIV properties. This novel phorbol ester was also found to be a potent displacer of [3H]-phorbol dibutyrate from rat brain membranes Erickson et al..

Anti-Tumor and Anti-Angiogenic Effects

  • Xu et al. (2013) highlighted the antiangiogenic effects of 12-deoxyphorbol 13-palmitate, a derivative of 12-deoxyphorbol 13-(3E,5E-decadienoate), in vitro and in vivo. The compound inhibits vascular endothelial growth factor (VEGF)-induced angiogenic processes, offering potential for cancer therapy Xu et al..
  • In another study by Xu et al. (2013) , 12-deoxyphorbol 13-palmitate demonstrated antitumor activities, including inhibition of cell growth and induction of apoptosis in BGC823 cells, a type of cancer cell Xu et al..

Bioassay Development

  • Evans et al. (1975) developed a method for the micro-identification of mono- and diesters of 12-deoxyphorbol. This technique combines thin-layer chromatography and mass spectrometry, allowing for the identification of these compounds in small quantities Evans et al..

Inflammatory Activity Studies

  • Kinghorn Ad (1979) studied the irritant potency of 12-O-2Z-4E-octadienoyl-4-deoxyphorbol-13-acetate, related to 12-deoxyphorbol 13-(3E,5E-decadienoate), using a mouse ear test system. This research contributes to understanding the inflammatory activities of diterpene esters Kinghorn Ad.

Platelet Aggregation Studies

  • Westwick et al. (1980) explored the effects of analogues of 12-deoxyphorbol on human platelet aggregation. This study provides insights into the biological activities of these compounds and their potential therapeutic applications Westwick et al..

properties

Product Name

12-Deoxyphorbol-13-(3E,5E-decadienoate)

Molecular Formula

C30H42O6

Molecular Weight

498.6 g/mol

IUPAC Name

[(1R,2S,6R,10S,11R,13S,15R)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] (3E,5E)-deca-3,5-dienoate

InChI

InChI=1S/C30H42O6/c1-6-7-8-9-10-11-12-13-24(32)36-29-16-20(3)30(35)22(25(29)27(29,4)5)15-21(18-31)17-28(34)23(30)14-19(2)26(28)33/h9-12,14-15,20,22-23,25,31,34-35H,6-8,13,16-18H2,1-5H3/b10-9+,12-11+/t20-,22+,23-,25-,28-,29+,30-/m1/s1

InChI Key

AZEXNJIEBDRVJS-OSHOESKRSA-N

Isomeric SMILES

CCCC/C=C/C=C/CC(=O)O[C@@]12C[C@H]([C@]3([C@H]([C@@H]1C2(C)C)C=C(C[C@]4([C@H]3C=C(C4=O)C)O)CO)O)C

Canonical SMILES

CCCCC=CC=CCC(=O)OC12CC(C3(C(C1C2(C)C)C=C(CC4(C3C=C(C4=O)C)O)CO)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
12-Deoxyphorbol-13-(3E,5E-decadienoate)
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12-Deoxyphorbol-13-(3E,5E-decadienoate)
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12-Deoxyphorbol-13-(3E,5E-decadienoate)
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12-Deoxyphorbol-13-(3E,5E-decadienoate)
Reactant of Route 5
12-Deoxyphorbol-13-(3E,5E-decadienoate)
Reactant of Route 6
12-Deoxyphorbol-13-(3E,5E-decadienoate)

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